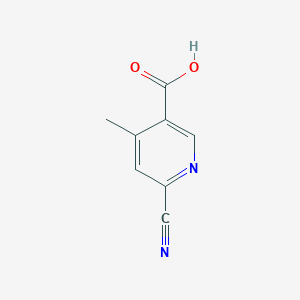

6-Cyano-4-methylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyano-4-methylpyridine-3-carboxylic acid is a compound that has been studied in various contexts due to its potential applications in different fields of chemistry and biology. The compound's structure, which includes a cyano group and a carboxylic acid moiety on a pyridine ring, allows it to participate in a range of chemical reactions and to form complexes with metals .

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions of pyridine derivatives with various reagents. For instance, fluorescent labeling reagents for the quantitative analysis of carnitine were synthesized using 2-methylpyridines with a 4-(dialkylamino)phenyl substituent . Additionally, novel complexes of 6-methylpyridine-2-carboxylic acid with thiocyanate were synthesized and characterized, indicating the potential for this compound to form similar complexes .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined using various techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structures of Cu(II), Cd(II), and Cr(III) complexes of 6-methylpyridine-2-carboxylic acid were characterized by XRD analysis . The molecular structure of 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide, a related compound, was also determined, providing insights into the structure-activity relationships .

Chemical Reactions Analysis

The reactivity of cyano and methylpyridine derivatives allows for the formation of various heterocyclic scaffolds. For instance, 3-cyanopyridine-2(1H)-thiones reacted with Biginelli-type compounds to give rise to tetra- and pentacyclic heterocyclic scaffolds . The presence of the cyano group in pyridines has been shown to increase fluorescence intensities and improve photostabilities, as seen in the synthesis of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through various studies. The stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids was studied using high-performance liquid chromatography (HPLC), revealing that solutions of these compounds are stable under certain conditions . Additionally, the refractive index, linear optical, and non-linear optical parameters of complexes formed by related compounds were investigated, providing valuable information about their optical properties .

Aplicaciones Científicas De Investigación

Stability and Synthesis of Derivatives

Studies have highlighted the synthesis and investigation of stability of various derivatives related to 6-Cyano-4-methylpyridine-3-carboxylic acid. The stability of solutions of esters derived from this compound was investigated using HPLC, revealing that solutions remain stable for one month when stored properly. This finding is crucial for the synthesis of standard compounds and typical impurities analysis, which can have applications in pharmaceutical and chemical industries (Kažoka et al., 2007). Another study focused on the synthesis of novel hydrazones and their thiazolidine-4-ones from 6-Methylpyridine-3-carbohydrazide, emphasizing the methodological advancements in the synthesis of potentially bioactive compounds (Solankee et al., 2008).

Coordination Polymers and Metal Complexes

Research on lanthanide-organic frameworks using derivatives of this compound has led to the development of novel coordination polymeric networks. These networks exhibit unique topologies and could have implications for materials science, catalysis, and potentially for drug delivery systems (Liu et al., 2009). Similarly, oxidovanadium(IV) complexes with derivatives of this compound have been synthesized and characterized, revealing potential applications in biotransformation and as models for enzymatic processes (Koleša-Dobravc et al., 2014).

Electrocatalysis and Green Chemistry

An innovative approach has been reported for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This process highlights the potential of this compound derivatives in green chemistry applications, demonstrating a sustainable method for utilizing CO2 in chemical synthesis (Feng et al., 2010).

Organic Synthesis and Molecular Design

Further research illustrates the use of this compound derivatives in the synthesis of complex organic molecules with potential biological activity. These studies provide insights into the versatility of this compound in organic synthesis, offering pathways to novel therapeutics and materials (Maryasov et al., 2021).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Mode of Action

It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudo-halide .

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Cyano-4-methylpyridine-3-carboxylic acid .

Propiedades

IUPAC Name |

6-cyano-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSTKYDJLNHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1806297-91-5 |

Source

|

| Record name | 6-cyano-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

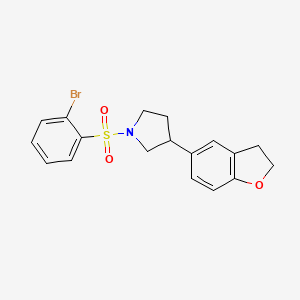

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)

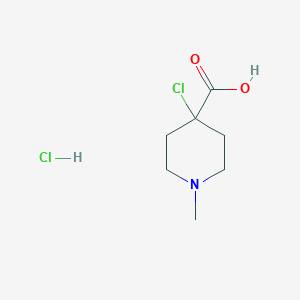

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

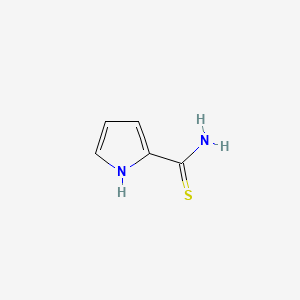

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)